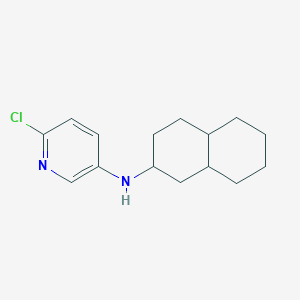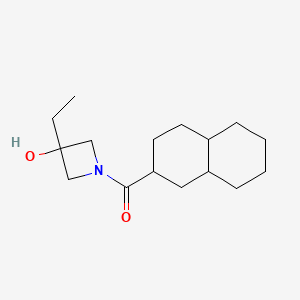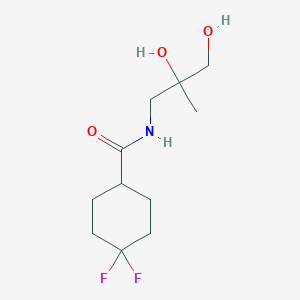![molecular formula C15H15N3S B7627622 N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine, also known as MIQ, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MIQ belongs to the class of isoquinoline-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
作用机制
The exact mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine is not fully understood. However, it has been proposed that N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine exerts its biological activities through the modulation of various signaling pathways. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to induce apoptosis and inhibit cell proliferation in various cancer and tumor cell lines. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been shown to have antibacterial and antifungal activities.
实验室实验的优点和局限性
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been found to exhibit low toxicity in vitro and in vivo. However, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine also has a short half-life, which can make it difficult to study its pharmacokinetics.
未来方向
There are several future directions for the study of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in vivo. The identification of the molecular targets of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine and the elucidation of its mechanism of action are also important future directions. Furthermore, the evaluation of the efficacy and safety of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine in preclinical and clinical studies is needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine involves the reaction of 2-(4-methyl-1,3-thiazol-2-yl)ethanamine with isoquinoline-1-amine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine. The yield of N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has also been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine has been found to have antibacterial and antifungal activities.
属性
IUPAC Name |
N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-11-10-19-14(18-11)7-9-17-15-13-5-3-2-4-12(13)6-8-16-15/h2-6,8,10H,7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILLDGDAURLTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)


![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)



![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)